N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of a prop-2-enamide group. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used as an additive in coatings, adhesives, and sealants to enhance viscosity and stability.
Mechanism of Action
The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide include:
- N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
- N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
Uniqueness
This compound is unique due to its specific structure, which includes a pyrazole ring and a prop-2-enamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-5-4-8-6-11-12(2)7-8/h3,6-7H,1,4-5H2,2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZKJIRSCNCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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